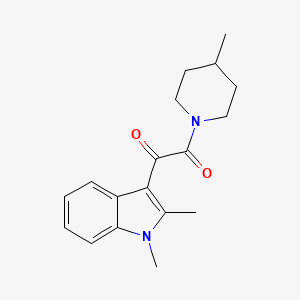

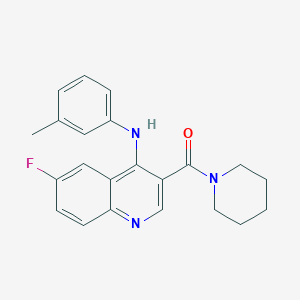

1-(1,2-Dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione, also known as DMID, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. DMID belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Electrocatalytic Oxygen Evolution Studies

- Context : Electrocatalysis in oxygen evolution reaction (OER).

- Application : Heteroleptic Ni(ii) complexes, including 1-(1,2-Dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione derivatives, were synthesized and characterized for their electrocatalytic properties in oxygen evolution reactions (Anamika et al., 2020).

One-Pot Synthesis Applications

- Context : Efficient chemical synthesis.

- Application : Utilized in one-pot reactions, combining aldehyde, dimedone, or 1,3-cyclohexanedione, and methylamine, beneficial for short routine and high yields (Guo-Ping Hua et al., 2005).

Electrophilic Iodinating Agent

- Context : Synthesis of iodinated compounds.

- Application : Served as an electrophilic iodinating agent for synthesizing α-iodoketones from allylic alcohols (Samuel Martinez-Erro et al., 2017).

Decarbonylation Studies

- Context : Understanding mass fragmentation in organic molecules.

- Application : Investigated in decarbonylation studies of α-diketones, providing insights into molecular fragmentation processes (M. Percino et al., 2007).

Formation of Complexes in Chemistry

- Context : Formation of molecular complexes.

- Application : Played a role in the formation of dihelicate and mononuclear complexes with metals like copper(I), cobalt(II), and iron(II) (Marie-Thérèse Youinou et al., 1991).

Synthesis and Structural Analysis

- Context : Crystal and molecular structure determination.

- Application : Central to the synthesis and structural analysis of various derivatives, aiding in understanding their molecular configurations (M. Percino et al., 2006).

Schiff Bases Derived from 3,4-Diaminopyridine

- Context : Synthesis of Schiff bases.

- Application : Used in forming Schiff bases derived from 3,4-diaminopyridine, which are important in various chemical synthesis processes (E. Opozda et al., 2006).

properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-8-10-20(11-9-12)18(22)17(21)16-13(2)19(3)15-7-5-4-6-14(15)16/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJQNJKUDQMISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2690875.png)

![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)

![(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid](/img/structure/B2690878.png)

![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)

![4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2690880.png)

![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B2690881.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2690884.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)

![Dimethyl 2-{[(4-ethylpiperazin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B2690896.png)

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2690897.png)